molecular formula C14H12F2N2O2 B2588758 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide CAS No. 832737-78-7

3-[(2,4-Difluorophenoxy)methyl]benzohydrazide

Cat. No.: B2588758
CAS No.: 832737-78-7
M. Wt: 278.259
InChI Key: HKPGSWWVHRUBLF-UHFFFAOYSA-N
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Description

3-[(2,4-Difluorophenoxy)methyl]benzohydrazide is a chemical compound with the molecular formula C14H12F2N2O2 and a molecular weight of 278.25 g/mol . It is known for its applications in various scientific research fields, particularly in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide typically involves the reaction of 3-[(2,4-Difluorophenoxy)methyl]benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Difluorophenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to altered cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[(2,4-Difluorophenoxy)methyl]benzoic acid: A precursor in the synthesis of 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide.

    3-[(2,4-Difluorophenoxy)methyl]benzamide: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3-[(2,4-difluorophenoxy)methyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O2/c15-11-4-5-13(12(16)7-11)20-8-9-2-1-3-10(6-9)14(19)18-17/h1-7H,8,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPGSWWVHRUBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NN)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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